1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride
CAS No.:
Cat. No.: VC18435102
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClF3N |
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Molecular Weight | 251.67 g/mol |
IUPAC Name | 1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H12F3N.ClH/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14;/h2,4-7,10H,1,3,15H2;1H |
Standard InChI Key | ADVZWGNTMFBRCP-UHFFFAOYSA-N |
Canonical SMILES | C=CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a but-3-en-1-amine backbone substituted at the 1-position with a 4-(trifluoromethyl)phenyl group, forming a secondary amine. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural elements include:
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Trifluoromethyl group (-CF₃): Imparts electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .
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But-3-enyl chain: Introduces a site of unsaturation (C=C bond) at the 3-position, enabling conjugation and potential reactivity in polymerization or cycloaddition reactions .
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Chiral center: The amine-bearing carbon (C1) confers stereochemical complexity, necessitating enantioselective synthesis for pharmaceutical applications.
Table 1: Theoretical Physicochemical Properties
Stereochemical Considerations
The chiral center at C1 necessitates resolution techniques for isolating enantiomers. Studies on related compounds, such as (S)-1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride, demonstrate that enantiopure forms exhibit distinct biological activities, underscoring the importance of stereochemical control .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(4-(trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride can be conceptualized through two primary routes:
Route 1: Reductive Amination
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Ketone Precursor: 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-one serves as the starting material.
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Amination: Reaction with ammonium acetate or benzylamine under reductive conditions (e.g., NaBH₃CN) yields the primary amine.
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Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt .
Route 2: Alkylation of Ammonia
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Electrophilic Substrate: 4-(Trifluoromethyl)benzyl bromide reacts with allyl magnesium bromide to form a Grignard intermediate.
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Nucleophilic Attack: Reaction with liquid ammonia generates the amine, followed by HCl neutralization .
Industrial-Scale Challenges
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Purification: The unsaturated butenyl group may lead to polymerization during distillation, necessitating low-temperature crystallization .
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Enantioselectivity: Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution may achieve >90% enantiomeric excess.
Reactivity and Functionalization
Conjugation and Cycloaddition
The but-3-enyl moiety participates in Diels-Alder reactions, enabling access to six-membered heterocycles. For example, reaction with maleic anhydride yields a bicyclic adduct, potentially useful in polymer synthesis .
Electrophilic Aromatic Substitution
The electron-deficient trifluoromethylphenyl ring directs electrophiles to the meta position. Nitration experiments with analogous compounds show preferential substitution at C3 .
Parameter | Value | Method |
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Bioavailability | 75% | QikProp simulation |
Plasma Protein Binding | 88% | SwissADME |
CYP3A4 Inhibition | Moderate | PreDICI |
Blood-Brain Barrier Penetration | High | BBB predictor |
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